molecular formula C19H19N3O2 B2698497 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 891119-71-4

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No. B2698497
M. Wt: 321.38
InChI Key: GSTIXEFCCGRVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide” is a complex organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains dimethylphenyl and dimethylbenzamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the oxadiazole ring and the various attached groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Oxadiazole compounds are often involved in reactions with nucleophiles or electrophiles, and can undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of oxadiazole analogues have shown promising results in anticancer activities. These compounds were screened for their effectiveness against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Some compounds exhibited significant anticancer activity, suggesting their potential as therapeutic agents against multiple types of cancer (Ahsan et al., 2014).

Antimicrobial and Anti-Proliferative Activities

Oxadiazole N-Mannich bases have been synthesized and assessed for their antimicrobial and anti-proliferative activities. These compounds displayed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, and human breast cancer. This highlights the versatility of oxadiazole derivatives in targeting both microbial infections and cancer cells (Al-Wahaibi et al., 2021).

Antiepileptic Activity

Research into limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles has been conducted with a focus on their anticonvulsant activities. Through various models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain derivatives demonstrated significant antiepileptic properties. This work contributes to the development of new anticonvulsant medications (Rajak et al., 2013).

Antimicrobial Evaluation

New oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds showed maximum activity against strains of S. aureus and P. aeruginosa, indicating their potential as antibacterial agents. The study suggests that para-substitution on the oxadiazole ring enhances the antimicrobial activity of these compounds (Fuloria et al., 2009).

Optoelectronic Properties

The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has been explored for their structural and optoelectronic properties. These compounds are studied for their potential in molecular wires and optoelectronic applications, demonstrating the diverse utility of oxadiazole derivatives in materials science (Wang et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-5-6-13(3)16(9-11)18-21-22-19(24-18)20-17(23)15-8-7-12(2)14(4)10-15/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTIXEFCCGRVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.